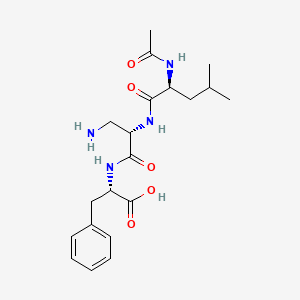
N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine is a synthetic peptide compound composed of four amino acids: leucine, alanine, phenylalanine, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the efficient and scalable production of peptides by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. This method is advantageous for producing large quantities of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may produce reduced forms of the peptide .
Scientific Research Applications
N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may influence signaling pathways involved in cell growth, differentiation, or apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of phenylalanine used in peptide synthesis.
N-Acetyl-L-leucine: Studied for its therapeutic potential in neurological disorders.
N-Acetyl-L-alanine: Used in biochemical research and peptide synthesis.
Uniqueness
N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of leucine, alanine, and phenylalanine, along with an amino group, makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
654670-88-9 |
|---|---|
Molecular Formula |
C20H30N4O5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-aminopropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H30N4O5/c1-12(2)9-15(22-13(3)25)18(26)24-17(11-21)19(27)23-16(20(28)29)10-14-7-5-4-6-8-14/h4-8,12,15-17H,9-11,21H2,1-3H3,(H,22,25)(H,23,27)(H,24,26)(H,28,29)/t15-,16-,17-/m0/s1 |
InChI Key |
TYLBJIOIWQBTBT-ULQDDVLXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CN)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium](/img/structure/B12517322.png)

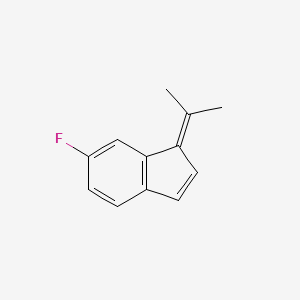
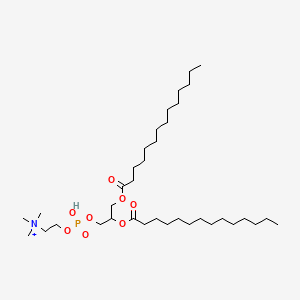
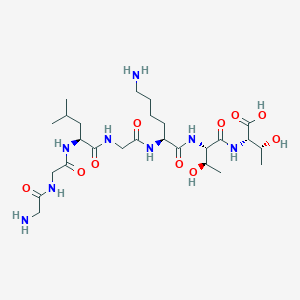
![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)

![Pyrido[3,4-B]indolizine](/img/structure/B12517362.png)
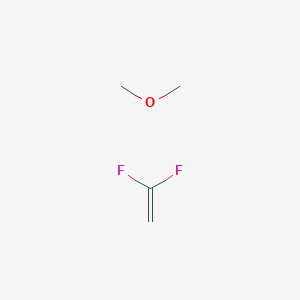
![1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12517370.png)
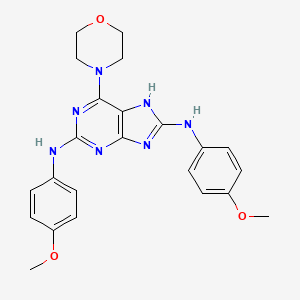

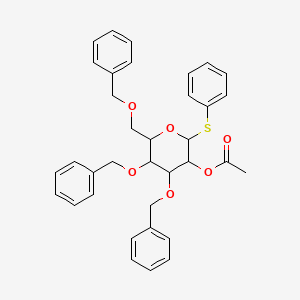
![Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester](/img/structure/B12517393.png)
